Heptenoic acid
Overview
Description
Heptenoic acid, also known as 6-heptenoic acid, is an organic compound that belongs to the class of alkenoic acids. It is characterized by a seven-carbon chain with a terminal carboxylic acid group and a double bond between the sixth and seventh carbon atoms. This compound is a colorless liquid with a slightly pungent odor and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptenoic acid can be synthesized through several methods:
Oxidation of Heptenal: One common method involves the oxidation of heptenal using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction proceeds through the formation of an aldehyde intermediate, which is further oxidized to yield this compound.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to produce this compound. This method is particularly useful for synthesizing carboxylic acids with specific chain lengths.
Industrial Production Methods:
Pyrolysis of Ricinoleic Acid: Industrially, this compound can be produced from ricinoleic acid, a fatty acid obtained from castor bean oil.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including heptanoic acid.
Reduction: It can be reduced to form heptanol, a seven-carbon alcohol.
Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation, where halogens like chlorine or bromine can be added across the double bond.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenation Reagents: Chlorine, bromine.
Major Products Formed:
Heptanoic Acid: Formed through oxidation.
Heptanol: Formed through reduction.
Halogenated Heptenoic Acids: Formed through halogenation reactions.
Scientific Research Applications
Heptenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including esters and lactones.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of plasticizers, lubricants, and solvents. .
Mechanism of Action
The mechanism of action of heptenoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Heptenoic acid can be compared with other similar compounds, such as:
Hexanoic Acid: A six-carbon carboxylic acid with similar properties but a shorter carbon chain.
Octanoic Acid: An eight-carbon carboxylic acid with a longer carbon chain and slightly different chemical properties.
Heptanoic Acid: A saturated seven-carbon carboxylic acid without a double bond, making it less reactive in certain chemical reactions
Uniqueness of this compound:
Double Bond: The presence of a double bond in this compound makes it more reactive and versatile in chemical syntheses compared to its saturated counterpart, heptanoic acid.
Applications: Its unique structure allows for a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
hept-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURNCBVQZBJDAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067090 | |
Record name | Heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18999-28-5, 25377-46-2 | |
Record name | 2-Heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18999-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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